3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole
Description
Properties
IUPAC Name |
3-chloro-5-methylsulfonyl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClN2O2S2/c1-10(7,8)3-5-2(4)6-9-3/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBPVFCDFJCXDPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC(=NS1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of 3-chloro-1,2,4-thiadiazole with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure consistency and quality of the final product. The compound is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The methanesulfonyl group can undergo oxidation or reduction under specific conditions, altering the compound’s reactivity and properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. These reactions are typically carried out in polar solvents like dimethylformamide or acetonitrile at moderate temperatures.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride are used under controlled conditions to achieve the desired transformations.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted thiadiazole derivatives are formed.
Oxidation and Reduction Products: Oxidation can lead to sulfonic acid derivatives, while reduction can yield sulfinyl or sulfanyl derivatives.
Scientific Research Applications
It appears that the exact compound "3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole" was not found in the provided search results. However, the search results do provide information about related compounds and their applications, which can help to understand the potential applications of the target compound.
Examples of Thiadiazole Derivatives and Their Applications
Case Studies
- Anticancer Activity of Novel Thiadiazole Derivative: Compound 2g , 5-[2-(benzenesulfonylmethyl)phenyl]-1,3,4-thiadiazol-2-amine, showed good anti-proliferative effects, exhibiting an IC50 value of 2.44 µM against LoVo and 23.29 µM against MCF-7 after a 48-hour incubation and little toxic effects in the Daphnia test .
- Anticonvulsant action of Thiazole derivatives: Compounds 3a–g showed significant anticonvulsant action with a median effective dose of less than 20 mg/kg, which was approximately seven-times lower than the standard medication, ethosuximide .
Mechanism of Action
The mechanism of action of 3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole involves its interaction with specific molecular targets. For example, as an HDAC8 inhibitor, it binds to the enzyme’s active site, blocking its activity and leading to the accumulation of acetylated histones. This, in turn, affects gene expression and cellular functions . The compound’s reactivity with thiol groups also makes it a valuable tool in studying redox biology and protein modifications .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of 1,2,4-thiadiazoles are heavily influenced by substituents at positions 3 and 4. Below is a comparative analysis:
Key Observations :
- Electron-Withdrawing Groups (EWGs) : Chlorine and sulfonyl groups (as in the target compound) increase electrophilicity, favoring nucleophilic substitution reactions. For example, methanesulfonyl enhances stability and directs regioselectivity in cross-coupling reactions .
- Amino vs. Sulfonyl Groups: 5-Amino derivatives (e.g., 5-Amino-3-phenyl-1,2,4-thiadiazole) exhibit higher nucleophilicity, enabling polymer synthesis, while sulfonyl derivatives are more reactive toward amines and alcohols .
- Biocidal Activity : 3-Trichloromethyl-5-substituted analogs demonstrate superior biocidal performance compared to ethyl- or phenyl-substituted derivatives, highlighting the role of strong EWGs .
Biological Activity
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole is a compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its pharmacological potential. The presence of the chloro and methanesulfonyl groups enhances its reactivity and biological activity. Its molecular formula is C_4H_5ClN_2O_2S.
3-Chloro-5-methanesulfonyl-1,2,4-thiadiazole acts primarily as an HDAC8 inhibitor , which means it interferes with histone deacetylase activity. This inhibition leads to an accumulation of acetylated histones, subsequently affecting gene expression and cellular functions. Such modulation can result in altered cell cycle progression and apoptosis in cancer cells.
Biological Activity Overview
Cytotoxicity Against Cancer Cell Lines
Research has shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. The following table summarizes some key findings:
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | Inhibition of growth |
| H460 (Lung Cancer) | 10.0 | Moderate cytotoxicity |
| MCF-7 (Breast Cancer) | 0.28 | Strong antiproliferative activity |
The IC50 values indicate the concentration required to inhibit 50% of cell viability, demonstrating the compound's potential as an anticancer agent .
Case Studies
- Anticancer Activity : A study evaluated the anticancer properties of several thiadiazole derivatives, including 3-chloro-5-methanesulfonyl-1,2,4-thiadiazole. The results indicated that this compound showed promising activity against multiple cancer types, particularly breast and lung cancers, reinforcing its potential as a therapeutic agent .
- Antimicrobial Properties : Another aspect of its biological activity includes antimicrobial effects. The compound has been tested against various bacterial strains, showing efficacy particularly against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that modifications to the thiadiazole ring can enhance antibacterial potency .
Research Findings
Recent studies have explored the broader implications of thiadiazole derivatives in medicinal chemistry:
- Antitumor Mechanisms : Inhibition of tubulin polymerization has been noted in some derivatives, indicating a potential mechanism for their antitumor effects .
- Synergistic Effects : Combinations with other chemotherapeutic agents have shown enhanced efficacy in vitro, suggesting that these compounds could be integrated into combination therapy strategies .
Q & A
Q. Why do some studies report antitumor activity while others show no effect for structurally similar thiadiazoles?
- Methodological Answer :
- Cell line heterogeneity : Test derivatives across diverse cancer types (e.g., leukemia vs. solid tumors) to identify lineage-specific effects .
- Apoptosis assays : Use flow cytometry (Annexin V/PI staining) to distinguish cytostatic vs. cytotoxic mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
